(2R)-3,3-dimethylheptane-1,2-diol
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Overview
Description
(2R)-3,3-dimethylheptane-1,2-diol is an organic compound with the molecular formula C9H20O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethylheptane-1,2-diol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, 3,3-dimethylheptan-2-one, using chiral catalysts. For example, the use of a palladium-catalyzed asymmetric hydrogenation reaction can yield the desired diol with high enantiomeric excess .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically utilize high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve efficient and selective reduction of the ketone precursor.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-dimethylheptane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 3,3-dimethylheptane-2,3-dione.
Reduction: 3,3-dimethylheptane.
Substitution: 3,3-dimethylheptane-1,2-dichloride or 3,3-dimethylheptane-1,2-dibromide.
Scientific Research Applications
(2R)-3,3-dimethylheptane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The diol is employed in the production of polymers, resins, and other materials requiring specific chiral properties.
Mechanism of Action
The mechanism by which (2R)-3,3-dimethylheptane-1,2-diol exerts its effects depends on its specific application. In catalytic reactions, the compound interacts with metal catalysts to facilitate the reduction or oxidation of substrates. In biological systems, it may act as a substrate for enzymes that catalyze the conversion of diols to other metabolites. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-dimethylheptane-1,2-diol: The enantiomer of (2R)-3,3-dimethylheptane-1,2-diol, with similar chemical properties but different biological activity.
3,3-dimethylpentane-1,2-diol: A structurally similar diol with a shorter carbon chain.
2,3-dimethylbutane-1,2-diol: Another diol with a different carbon chain length and branching.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of two methyl groups on the third carbon atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
647033-29-2 |
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Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(2R)-3,3-dimethylheptane-1,2-diol |
InChI |
InChI=1S/C9H20O2/c1-4-5-6-9(2,3)8(11)7-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
KWZRLYYMAAMPQA-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCC(C)(C)[C@H](CO)O |
Canonical SMILES |
CCCCC(C)(C)C(CO)O |
Origin of Product |
United States |
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